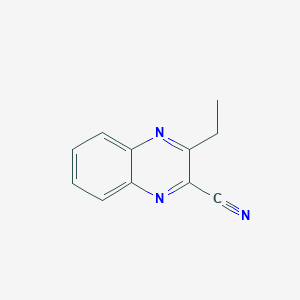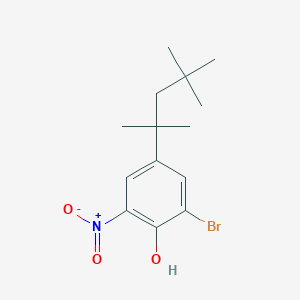
2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol, also known as bronopol, is a white crystalline powder that is widely used as a preservative in various industries, including cosmetics, pharmaceuticals, and personal care products. Bronopol is a halogenated phenol that has been shown to have antimicrobial properties, making it an effective preservative in many different applications.
Mecanismo De Acción
Bronopol acts as a bacteriostatic agent, meaning it inhibits the growth of microorganisms. It does this by disrupting the cell membrane of the microorganism, leading to leakage of the cell contents and ultimately cell death. Bronopol has been shown to be effective against both gram-positive and gram-negative bacteria, as well as fungi and yeasts.
Efectos Bioquímicos Y Fisiológicos
Bronopol has been shown to have low toxicity in humans and animals. It is rapidly metabolized and excreted from the body, with no accumulation in tissues. However, 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol has been shown to have some potential for skin irritation and sensitization, particularly in individuals with sensitive skin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bronopol is a widely used preservative in lab experiments due to its broad-spectrum antimicrobial activity and low toxicity. However, it is important to note that 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol can interfere with some assays, particularly those that rely on bacterial growth. In addition, 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol can be sensitive to pH and temperature changes, which can affect its efficacy as a preservative.
Direcciones Futuras
There are several potential future directions for research on 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the development of new applications for 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol, particularly in the field of water treatment. Finally, there is a need for further research on the potential health effects of 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol, particularly in individuals with sensitive skin.
Métodos De Síntesis
Bronopol can be synthesized through a reaction between 2-bromo-4-nitrophenol and 1,1,3,3-tetramethylbutylamine in the presence of a base. The reaction takes place in an organic solvent, typically toluene or xylene, and is carried out under reflux conditions. The resulting product is then purified through recrystallization to obtain pure 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol.
Aplicaciones Científicas De Investigación
Bronopol has been extensively studied for its antimicrobial properties and is commonly used as a preservative in various industries. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and yeasts. In addition to its use as a preservative, 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol has also been studied for its potential as a biocide in water treatment applications.
Propiedades
Número CAS |
17199-22-3 |
|---|---|
Nombre del producto |
2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol |
Fórmula molecular |
C14H20BrNO3 |
Peso molecular |
330.22 g/mol |
Nombre IUPAC |
2-bromo-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C14H20BrNO3/c1-13(2,3)8-14(4,5)9-6-10(15)12(17)11(7-9)16(18)19/h6-7,17H,8H2,1-5H3 |
Clave InChI |
RBDIWJZVNYIEMU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] |
Otros números CAS |
17199-22-3 |
Sinónimos |
2-BROMO-6-NITRO-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




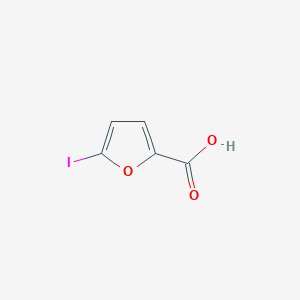
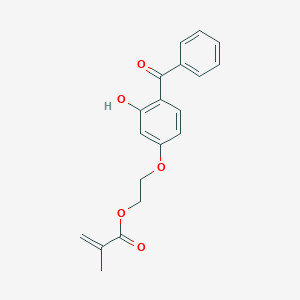
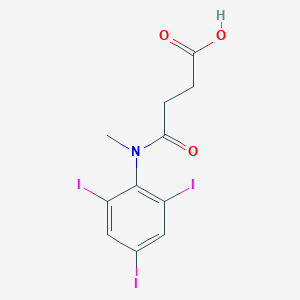


![Ethylamine, N,N-bis(trimethylsilyl)methyl]-](/img/structure/B99061.png)
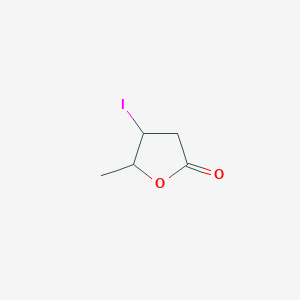
![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)
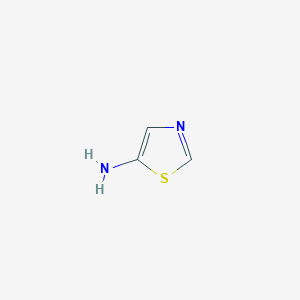
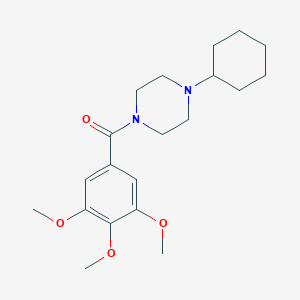
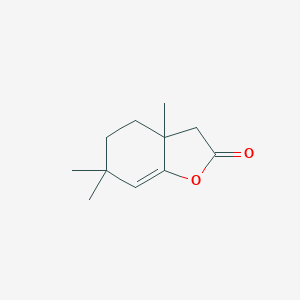
![Benzo[b]thiophene, 2-propyl-](/img/structure/B99072.png)
